molecular formula C22H20IN3O5 B14950942 N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)

Cat. No.: B14950942
M. Wt: 533.3 g/mol
InChI Key: PAXRVBUTAZHPHT-BRJLIKDPSA-N
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Description

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with an iodophenyl group, a hydrazone linkage, and a benzamide moiety with methoxy substituents. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring is synthesized through the cyclization of appropriate precursors, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired furan structure.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic substitution reactions, where iodine is added to the phenyl ring in the presence of a suitable catalyst.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the furan derivative with hydrazine or its derivatives under controlled conditions.

    Benzamide Synthesis: The final step involves the coupling of the hydrazone intermediate with 3,4-dimethoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the iodophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents, acids, and bases are frequently employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its iodophenyl and furan moieties, coupled with the hydrazone and benzamide linkages, make it a versatile compound for various applications.

Properties

Molecular Formula

C22H20IN3O5

Molecular Weight

533.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H20IN3O5/c1-29-19-9-5-15(11-20(19)30-2)22(28)24-13-21(27)26-25-12-17-8-10-18(31-17)14-3-6-16(23)7-4-14/h3-12H,13H2,1-2H3,(H,24,28)(H,26,27)/b25-12+

InChI Key

PAXRVBUTAZHPHT-BRJLIKDPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)OC

Origin of Product

United States

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